

# Application Notes and Protocols: Statistical Analysis Plan of the GRADE Study

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: gradex

Cat. No.: B1178969

[Get Quote](#)

The Glycemia Reduction Approaches in Diabetes: A Comparative Effectiveness (GRADE) Study was a multicenter, pragmatic, unmasked clinical trial designed to compare the long-term effectiveness of four commonly used glucose-lowering medications when added to metformin in patients with type 2 diabetes. This document outlines the statistical analysis plan employed in the GRADE study, providing researchers, scientists, and drug development professionals with a detailed guide to the study's methodology and statistical approach.

## Study Design and Objectives

The GRADE study was a parallel-group, randomized comparative effectiveness trial.<sup>[1]</sup> The primary objective was to compare the relative effectiveness of four glucose-lowering medications from different classes in maintaining glycemic control over time in individuals with type 2 diabetes of relatively recent onset who were already taking metformin.<sup>[2][3]</sup>

Table 1: GRADE Study at a Glance

| Aspect             | Description                                                                                                                                                                                                                                                                          |
|--------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Population   | 5,047 participants with type 2 diabetes for less than 10 years, on metformin, with HbA1c between 6.8% and 8.5%. <a href="#">[1]</a> <a href="#">[4]</a>                                                                                                                              |
| Interventions      | Participants were randomly assigned to one of four treatment groups in addition to metformin: Insulin glargine U-100 (basal insulin), Glimepiride (a sulfonylurea), Liraglutide (a GLP-1 receptor agonist), Sitagliptin (a DPP-4 inhibitor). <a href="#">[4]</a> <a href="#">[5]</a> |
| Primary Outcome    | Time to primary metabolic failure, defined as a confirmed Hemoglobin A1c (HbA1c) level of $\geq 7.0\%$ . <a href="#">[2]</a>                                                                                                                                                         |
| Secondary Outcomes | Included other metabolic outcomes, microvascular complications, cardiovascular disease risk factors and events, adverse effects, tolerability, quality of life, and cost-effectiveness.<br><a href="#">[2]</a> <a href="#">[3]</a>                                                   |

## Experimental Protocols

### 2.1 Participant Selection and Randomization

Eligible participants had a diagnosis of type 2 diabetes for less than 10 years and were taking at least 1,000 mg/day of metformin, with an HbA1c between 6.8% and 8.5%.[\[1\]](#) After a run-in period to optimize metformin dosage, 5,047 participants were randomized in a 1:1:1:1 ratio to one of the four treatment arms.[\[4\]](#)[\[5\]](#)

### 2.2 Treatment Protocol

Study medications were initiated and titrated according to a common protocol with the goal of maintaining an HbA1c level below 7.0%.[\[6\]](#) If a participant's HbA1c rose to and was confirmed at  $\geq 7.0\%$ , this was considered the primary outcome. For participants who reached a confirmed HbA1c  $> 7.5\%$ , rescue therapy with basal and then prandial insulin was initiated.[\[2\]](#)

## 2.3 Data Collection and Follow-up

Participants were followed for a mean of 5.0 years.[4] Data on glycemic control, microvascular complications (e.g., albuminuria, renal impairment, diabetic peripheral neuropathy), cardiovascular risk factors, and adverse events were collected at regular intervals.[2][4]

# Statistical Analysis Plan

The statistical analyses were prespecified and conducted based on the intention-to-treat principle, including all randomized participants.[6]

## 3.1 Primary Outcome Analysis

The primary analysis for the main metabolic outcome was a time-to-event analysis comparing the four treatment groups for the primary outcome of HbA1c  $\geq 7.0\%$ .[2] A joint test for differences in the hazards among the treatment groups was planned. If this overall test was significant, pairwise comparisons were to be conducted using a closed testing procedure to adjust for multiple comparisons.[7]

## 3.2 Secondary Outcome Analysis

- **Metabolic Outcomes:** Continuous metabolic outcomes were analyzed using Generalized Estimating Equations (GEE) models to estimate time-averaged values, with adjustments for baseline levels of the risk factor.[7]
- **Microvascular and Cardiovascular Outcomes:** For micro- and macrovascular outcomes, the cumulative incidence was compared by treatment group.[7] Time-to-event data were analyzed using standard survival analysis methods.[6] Kaplan-Meier curves were generated for each treatment group, and unadjusted p-values from log-rank tests were reported.[6] For outcomes with a significant adjusted p-value, Cox proportional hazards models were used for pairwise comparisons, with adjustments for multiple comparisons.[6]

Table 2: Summary of Statistical Methods for Key Outcomes

| Outcome Category                                             | Statistical Method                                         | Key Features                                                                                                                     |
|--------------------------------------------------------------|------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|
| Primary Metabolic Outcome<br>(Time to HbA1c $\geq 7.0\%$ )   | Time-to-event analysis                                     | Joint test for overall difference, followed by pairwise comparisons with multiple testing adjustment. <a href="#">[7]</a>        |
| Continuous Secondary Outcomes (e.g., risk factors)           | Generalized Estimating Equations (GEE)                     | Estimated time-averaged values, adjusted for baseline.<br><a href="#">[7]</a>                                                    |
| Binary Secondary Outcomes (e.g., incidence of complications) | Cumulative incidence comparison                            | -                                                                                                                                |
| Cardiovascular Outcomes<br>(Time-to-event)                   | Survival analysis (Kaplan-Meier, Cox Proportional Hazards) | Log-rank tests for overall comparison, Cox models for pairwise comparisons with multiple testing adjustment. <a href="#">[6]</a> |

### 3.3 Subgroup Analyses

Prespecified subgroup analyses were planned to assess for differential treatment effects based on baseline characteristics such as race/ethnicity, sex, age, diabetes duration, and BMI.[\[8\]](#)

## Visualizations

### Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow of the GRADE study from participant screening to outcome assessment.

Logical Relationship of Statistical Analyses



[Click to download full resolution via product page](#)

Caption: Logical flow of the statistical analysis plan for the GRADE study.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]

- 3. Rationale and Design of the Glycemia Reduction Approaches in Diabetes: A Comparative Effectiveness Study (GRADE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NIDDK Central Repository - Glycemia Reduction Approaches in Diabetes: A Comparative Effectiveness Study (GRADE) [repository.niddk.nih.gov]
- 5. biostatcenter.gwu.edu [biostatcenter.gwu.edu]
- 6. ahajournals.org [ahajournals.org]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Statistical Analysis Plan of the GRADE Study]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1178969#statistical-analysis-plan-used-in-the-grade-study>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)